molecular formula C28H37N5O10S B12109986 Leu-Enkephalin (sulfated) H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH

Leu-Enkephalin (sulfated) H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH

Cat. No.: B12109986
M. Wt: 635.7 g/mol
InChI Key: WMLDZIPRMZWLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leu-Enkephalin (sulfated) H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH is a sulfated pentapeptide that belongs to the enkephalin family of endogenous opioid peptides. Enkephalins are naturally occurring peptides that play a crucial role in modulating pain and emotion by binding to opioid receptors in the nervous system. Leu-Enkephalin, specifically, contains the amino acid sequence tyrosine, glycine, glycine, phenylalanine, and leucine, with a sulfate group attached to the tyrosine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leu-Enkephalin (sulfated) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The sulfation of the tyrosine residue is achieved by introducing a sulfating reagent, such as sulfur trioxide-pyridine complex, during the synthesis .

Industrial Production Methods

Industrial production of Leu-Enkephalin (sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Leu-Enkephalin (sulfated) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Leu-Enkephalin (sulfated) has a wide range of applications in scientific research:

Mechanism of Action

Leu-Enkephalin (sulfated) exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central and peripheral nervous systems. This binding inhibits the release of neurotransmitters, leading to reduced pain perception and modulation of emotional responses. The sulfate group enhances the peptide’s stability and bioavailability, allowing for more effective interaction with the receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Leu-Enkephalin (sulfated) is unique due to the presence of the sulfate group on the tyrosine residue, which enhances its stability and bioavailability compared to non-sulfated enkephalins. This modification allows for more effective interaction with opioid receptors and potentially improved therapeutic properties .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O10S/c1-17(2)12-23(28(38)39)33-27(37)22(14-18-6-4-3-5-7-18)32-25(35)16-30-24(34)15-31-26(36)21(29)13-19-8-10-20(11-9-19)43-44(40,41)42/h3-11,17,21-23H,12-16,29H2,1-2H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37)(H,38,39)(H,40,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLDZIPRMZWLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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